Methyl 3-cyano-3-[3-(cyclopentyloxy)-4-methoxyphenyl]propanoate
Overview
Description
Methyl 3-cyano-3-[3-(cyclopentyloxy)-4-methoxyphenyl]propanoate is a synthetic organic compound with the molecular formula C17H21NO4 and a molecular weight of 303.35 g/mol . This compound belongs to the family of cyanoacrylate-based compounds and is known for its unique chemical structure, which includes a cyano group, a methoxy group, and a cyclopentyloxy group attached to a phenyl ring.
Preparation Methods
The synthesis of Methyl 3-cyano-3-[3-(cyclopentyloxy)-4-methoxyphenyl]propanoate typically involves several steps. One common synthetic route includes the reaction of 3-(cyclopentyloxy)-4-methoxybenzaldehyde with malononitrile in the presence of a base to form the corresponding cyano intermediate. This intermediate is then esterified using methanol and an acid catalyst to yield the final product . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
Methyl 3-cyano-3-[3-(cyclopentyloxy)-4-methoxyphenyl]propanoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Common reagents and conditions used in these reactions include organic solvents like methanol, ethanol, and dichloromethane, as well as catalysts such as acids or bases. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Methyl 3-cyano-3-[3-(cyclopentyloxy)-4-methoxyphenyl]propanoate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: This compound is studied for its potential biological activities, including its effects on cellular processes and its interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating various diseases.
Industry: It is used in the production of specialty chemicals and materials, including adhesives and coatings.
Mechanism of Action
The mechanism of action of Methyl 3-cyano-3-[3-(cyclopentyloxy)-4-methoxyphenyl]propanoate involves its interaction with specific molecular targets and pathways. The cyano group and other functional groups in the compound can interact with enzymes, receptors, or other proteins, leading to changes in their activity or function. These interactions can result in various biological effects, depending on the specific targets and pathways involved .
Comparison with Similar Compounds
Methyl 3-cyano-3-[3-(cyclopentyloxy)-4-methoxyphenyl]propanoate can be compared with other similar compounds, such as:
Methyl 3-cyano-3-[3-(cyclopentyloxy)-4-hydroxyphenyl]propanoate: This compound has a hydroxy group instead of a methoxy group, which can lead to different chemical and biological properties.
Methyl 3-cyano-3-[3-(cyclopentyloxy)-4-ethoxyphenyl]propanoate: This compound has an ethoxy group instead of a methoxy group, which can affect its reactivity and interactions with other molecules.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
methyl 3-cyano-3-(3-cyclopentyloxy-4-methoxyphenyl)propanoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO4/c1-20-15-8-7-12(13(11-18)10-17(19)21-2)9-16(15)22-14-5-3-4-6-14/h7-9,13-14H,3-6,10H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXPUWQRRZMYRCO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(CC(=O)OC)C#N)OC2CCCC2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.35 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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